Biochemical Potency of Kdm2B-IN-3 Against Full-Length KDM2B Compared to KDM2B-IN-4 and KDM2B-IN-1/2
Kdm2B-IN-3 (compound 183c) inhibits full-length human KDM2B demethylase activity with an IC₅₀ of 78 nM, as measured in a homogeneous assay monitoring demethylation of a histone peptide substrate [1]. This places its potency within the nanomolar range but distinguishes it from more potent analogs: KDM2B-IN-4 (compound 182b) achieves an IC₅₀ of 1.12 nM, representing a ~70-fold increase in biochemical potency . Conversely, KDM2B-IN-1 (IC₅₀ = 0.016 nM) and KDM2B-IN-2 (IC₅₀ = 21 nM) exhibit divergent potencies despite sharing the same target, likely reflecting differences in binding kinetics and residence time .
| Evidence Dimension | Inhibition of full-length human KDM2B enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 78 nM (Kdm2B-IN-3; full-length KDM2B assay) |
| Comparator Or Baseline | IC₅₀ = 1.12 nM (KDM2B-IN-4); IC₅₀ = 21 nM (KDM2B-IN-2); IC₅₀ = 0.016 nM (KDM2B-IN-1) |
| Quantified Difference | Kdm2B-IN-3 is 70-fold less potent than KDM2B-IN-4; 3.7-fold less potent than KDM2B-IN-2; and 4,875-fold less potent than KDM2B-IN-1 |
| Conditions | Full-length recombinant human KDM2B; purified to homogeneity; peptide substrate demethylation assay |
Why This Matters
The intermediate potency of Kdm2B-IN-3 (78 nM) offers a distinct window for dose-response studies where extreme potency (e.g., <1 nM) may lead to off-target effects at higher concentrations or limit dynamic range in cellular assays.
- [1] BindingDB BDBM383696. US10280149, Example 183c (Kdm2B-IN-3) - IC₅₀ = 78 nM. View Source
